Puqiedinone
Overview
Description
Mechanism of Action
Target of Action
Puqiedinone, also known as Delavinone, is a novel 5α-cevanine alkaloid . It is isolated from the bulbs of Fritillaria puqiensis, a traditional Chinese medicine widely used for its antitussive and expectorant properties
Mode of Action
It is known that the compound has a tracheal relaxant effect , which may suggest an interaction with receptors or enzymes involved in bronchial smooth muscle contraction.
Biochemical Pathways
Given its tracheal relaxant effect , it can be hypothesized that this compound may influence pathways related to bronchial smooth muscle contraction and relaxation, potentially affecting the balance of neurotransmitters or signaling molecules in these pathways.
Pharmacokinetics
A study has been conducted on the pharmacokinetics of Delavinone in mice after intravenous (1.0 mg/kg) and intragastric (2.5, 10.0 mg/kg) administration . The study established an UPLC-MS/MS method to determine Delavinone in the mouse blood . The lower limit of quantification was 1.0 ng/mL . The bioavailability of Delavinone was found to be 12.4% .
Result of Action
Given its known tracheal relaxant effect , it can be inferred that the compound may induce relaxation of bronchial smooth muscle cells, potentially leading to relief from cough and improved expectoration.
Preparation Methods
Chemical Reactions Analysis
Puqiedinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Puqiedinone has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the chemical properties of alkaloids . In biology, this compound is studied for its potential anti-inflammatory and anti-ulcerative properties . In medicine, it is investigated for its potential use in treating respiratory diseases due to its tracheal relaxant effects . Additionally, this compound is used in the pharmaceutical industry for drug development and pharmacokinetic studies .
Comparison with Similar Compounds
Puqiedinone is structurally related to other isosteroidal alkaloids such as yibeinone E, zhebeinone 3-O-β-D-glucoside, yubeinine, and ebeinone . These compounds share similar biological activities but differ in their specific chemical structures and stereochemistries . This compound’s unique structure and biological properties make it a valuable compound for scientific research .
Properties
IUPAC Name |
(1R,2S,6S,9S,10R,11R,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-,22+,23-,24+,25-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJDDYEYGDWCZ-HGCWAZHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3CCC4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914232 | |
Record name | 3-Hydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96997-98-7 | |
Record name | Sinpeinine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096997987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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